2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O3/c1-2-31-18-13-7-15(8-14-18)22-26-23(32-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)17-11-9-16(25)10-12-17/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSSWKLNOZLNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the phthalazinone intermediate.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction, where an ethoxy-substituted aromatic compound reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of phthalazinones exhibit significant anticancer properties. Compounds similar to 2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain phthalazinone derivatives can selectively inhibit Aurora-A kinase, a target in cancer therapy .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Some studies have reported that phthalazinone derivatives can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties. This application is particularly relevant in treating chronic inflammatory diseases.
Materials Science Applications
- Organic Electronics : The unique electronic properties of compounds like this compound make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films and efficient charge transport characteristics are critical for these technologies.
- Polymer Chemistry : This compound can serve as a building block in synthesizing polymers with tailored properties for specific applications such as coatings and adhesives. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical strength.
Agricultural Chemistry Applications
- Pesticide Development : The oxadiazole moiety is known for its pesticidal properties. Compounds with similar structures have been investigated as potential agrochemicals for pest control. Their application could lead to the development of more effective and environmentally friendly pesticides.
- Herbicides : Research into the herbicidal activity of related compounds suggests that this compound may also be effective against specific weed species, providing a basis for developing new herbicides.
Case Study 1: Anticancer Research
A study published in PubMed highlighted the efficacy of phthalazinone derivatives in inhibiting cancer cell lines through targeted action on specific kinases . The study demonstrated that modifications to the core structure could enhance potency and selectivity.
Case Study 2: Organic Electronics
Research conducted at various universities has explored the use of phthalazinone derivatives in OLEDs. These studies revealed that incorporating such compounds improved device efficiency compared to traditional materials .
Case Study 3: Pesticide Efficacy
Field trials assessing the herbicidal activity of oxadiazole-containing compounds showed promising results against common agricultural pests, indicating potential for commercial development .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Key structural variations among similar compounds include:
- Substituent position : Para- vs. meta-substituted aryl groups.
- Functional groups : Ethoxy, methoxy, chloro, methyl, or trifluoromethyl substituents.
- Core heterocycles: Phthalazinone, chromenone, or triazole frameworks.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Target Compound
- Anticancer activity: Phthalazinone derivatives inhibit topoisomerases or kinases, disrupting DNA repair .
- Antimicrobial effects : The oxadiazole ring may interfere with bacterial cell wall synthesis .
Comparison with Analogues
- 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]... : The methylthio group enhances radical scavenging activity but reduces solubility.
- 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one : The chromenone core shifts activity toward anti-inflammatory pathways.
- 2-(4-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-... : Methoxy groups improve blood-brain barrier penetration but decrease metabolic stability.
Computational and Experimental Insights
- Density-functional theory (DFT) : Used to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize synthesis pathways .
Biological Activity
The compound 2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The introduction of the chlorophenyl and ethoxyphenyl groups is crucial for its biological activity. The synthetic route may include the use of specific catalysts and controlled reaction conditions to optimize yield and purity.
Biological Evaluation
Recent studies have reported on the biological activities of derivatives related to this compound. For example, a series of phthalazinone derivatives have shown significant anti-proliferative effects against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cells. These studies indicate that compounds with similar structures can induce apoptosis and inhibit cell cycle progression in cancer cells.
Key Findings
- Anti-proliferative Activity : The compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal fibroblasts (WI-38). This selectivity is crucial for minimizing side effects in potential therapeutic applications .
-
Mechanism of Action :
- Cell Cycle Arrest : The compound was found to arrest the cell cycle at specific phases, which was associated with an increase in p53 expression and down-regulation of cyclin-dependent kinase 1 (cdk1) levels .
- Apoptosis Induction : The elevation of caspase 3 activity was observed, indicating that the compound may trigger apoptotic pathways in cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between the compound and key enzymes involved in cancer progression. These studies suggest that the compound can effectively bind to target sites, potentially inhibiting pathways critical for tumor growth.
Data Table: Biological Activity Summary
| Activity | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Anti-proliferative | HepG2 | Significant inhibition | Induces apoptosis |
| Anti-proliferative | MCF-7 | Significant inhibition | Cell cycle arrest |
| Enzyme Inhibition | MAPK | Down-regulation | Inhibits signaling pathways |
| Enzyme Inhibition | Topo II | Down-regulation | Prevents DNA replication |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Study on Phthalazinone Derivatives : This study evaluated a series of phthalazinone derivatives for their anti-cancer properties. Notably, one derivative exhibited a significant increase in p53 expression and induced apoptosis in HepG2 cells .
- Molecular Docking Analysis : A molecular docking analysis indicated that certain derivatives could effectively inhibit MAPK and Topo II enzymes, suggesting their potential as therapeutic agents against cancer .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including oxadiazole ring formation and coupling reactions. Key factors include:
- Solvent selection : Dichloromethane or ethanol for solubility and reaction efficiency .
- Catalysts : Use Lewis acids or coupling agents (e.g., EDCI/HOBt) for cyclization steps .
- Temperature control : Maintain 60–80°C for oxadiazole ring formation to minimize side reactions .
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .
Q. Which spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for aromatic protons (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) and oxadiazole carbons (δ 160–165 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₁₇ClN₄O₃) with <2 ppm error .
- FT-IR : Validate carbonyl (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
Q. How can solubility challenges be addressed during in vitro bioassays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in assay buffer .
- Surfactants : Add Tween-80 (0.01–0.1%) to improve aqueous dispersion .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use Discovery Studio or AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 2JAK) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR modeling : Correlate substituent effects (e.g., 4-ethoxyphenyl) with activity using MOE or Schrödinger .
Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Metabolic stability : Test hepatic microsomal degradation (e.g., human CYP3A4 inhibition assays) .
- Sample stabilization : Store in vitro samples at 4°C with protease inhibitors to prevent degradation .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies to measure bioavailability and tissue distribution .
Q. How to design a SAR study focusing on the oxadiazole and phthalazinone moieties?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Br, F) or methyl groups at the 4-ethoxyphenyl position .
- Bioisosteric replacement : Replace oxadiazole with 1,3,4-thiadiazole to assess potency changes .
- Activity cliffs : Use ChemAxon or RDKit to map structural changes against IC₅₀ values .
Q. What experimental controls are critical for reproducibility in enzymatic inhibition assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
